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molecular formula C11H10ClN5 B8443821 N-amino-N'-(2-chlorophenyl)pyrimidine-4-carboxamidine

N-amino-N'-(2-chlorophenyl)pyrimidine-4-carboxamidine

Cat. No. B8443821
M. Wt: 247.68 g/mol
InChI Key: ISLJPTVNEXOWMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09096587B2

Procedure details

To a suspension of N-(2-chlorophenyl)pyrimidine-4-carboxamide 3 (0.2 g, 0.86 mmol) in 20 mL of PhMe was added 0.65 g of PCl5. The mixture was stirred at reflux for 3 h. To this solution was added 3 mL of NH2NH2.H2O. The mixture was stirred at ambient temperature for 2 h. After removal of all solvent, the residue was purified by column (2:1 of hexane/ethyl acetate) to give N-amino-N′-(2-chlorophenyl)pyrimidine-4-carboxamidine 5 as a solid. Yield: 0.15 g, 70%.
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.65 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH:8][C:9]([C:11]1[CH:16]=[CH:15][N:14]=[CH:13][N:12]=1)=O.P(Cl)(Cl)(Cl)(Cl)Cl.[NH2:23][NH2:24].O>C1(C)C=CC=CC=1>[NH2:23][NH:24][C:9]([C:11]1[CH:16]=[CH:15][N:14]=[CH:13][N:12]=1)=[N:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[Cl:1] |f:2.3|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)NC(=O)C1=NC=NC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.65 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
NN.O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
STIRRING
Type
STIRRING
Details
The mixture was stirred at ambient temperature for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After removal of all solvent
CUSTOM
Type
CUSTOM
Details
the residue was purified by column (2:1 of hexane/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
NNC(=NC1=C(C=CC=C1)Cl)C1=NC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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